molecular formula C5H7BrO B069007 2-Bromopent-1-en-3-one CAS No. 171877-74-0

2-Bromopent-1-en-3-one

Cat. No.: B069007
CAS No.: 171877-74-0
M. Wt: 163.01 g/mol
InChI Key: KCICNMHWWKFXNZ-UHFFFAOYSA-N
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Description

2-Bromo-1-penten-3-one is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of pentenone, characterized by the presence of a bromine atom at the second carbon and a double bond between the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-penten-3-one can be synthesized through the α-bromination of 1-penten-3-one. The process involves the reaction of 1-penten-3-one with bromine in the presence of acetic acid, leading to the formation of the α-bromo ketone. The reaction conditions typically include:

    Reagents: Bromine (Br2), Acetic acid (CH3COOH)

    Conditions: Room temperature, stirring for several hours

Industrial Production Methods

While specific industrial production methods for 2-Bromo-1-penten-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-penten-3-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Elimination Reactions: The compound can undergo dehydrobromination to form 1-penten-3-one.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH)

    Elimination: Pyridine or other bases to facilitate the removal of HBr

    Addition: Electrophiles such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr)

Major Products Formed

    Substitution: Formation of substituted pentenones

    Elimination: Formation of 1-penten-3-one

    Addition: Formation of dihalo or halo-hydroxy derivatives

Scientific Research Applications

2-Bromo-1-penten-3-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity.

    Material Science: Utilized in the development of new materials with specific properties.

    Biological Studies: Employed in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-Bromo-1-penten-3-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the α-position makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The double bond also provides a site for addition reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-pentanone: Similar structure but lacks the double bond, making it less reactive in addition reactions.

    1-Bromo-2-pentanone: Different position of the bromine atom, leading to different reactivity patterns.

    3-Bromo-2-pentanone: Another isomer with different reactivity due to the position of the bromine atom.

Uniqueness

2-Bromo-1-penten-3-one is unique due to the presence of both a bromine atom and a double bond, which provides a combination of reactivity towards nucleophiles, electrophiles, and bases. This makes it a valuable compound in various synthetic applications.

Properties

CAS No.

171877-74-0

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

2-bromopent-1-en-3-one

InChI

InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3

InChI Key

KCICNMHWWKFXNZ-UHFFFAOYSA-N

SMILES

CCC(=O)C(=C)Br

Canonical SMILES

CCC(=O)C(=C)Br

Synonyms

1-Penten-3-one, 2-bromo-

Origin of Product

United States

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